molecular formula C18H21ClN2OS2 B2616440 2-(2-Chlorophenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1421483-80-8

2-(2-Chlorophenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Cat. No. B2616440
CAS RN: 1421483-80-8
M. Wt: 380.95
InChI Key: YIAZXWNYIVWCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21ClN2OS2 and its molecular weight is 380.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Research on compounds involving chlorophenyl and piperidinyl moieties has led to the development of novel synthesis methods and structural analysis. For example, the synthesis of 4-(2-Chlorophenyl)-3-cyano-6-hydroxy-5-(2-thienoyl)-6-trifluoromethylpiperidin-2-thione demonstrates the utility of chlorophenyl and piperidinyl components in heterocyclic compound synthesis, with applications potentially extending to the development of new materials or pharmaceuticals (Krivokolysko et al., 2001).

Biological Activity

  • The investigation into the biological activities of related compounds reveals potential therapeutic applications. For instance, 1,2,4-triazine derivatives bearing piperazine amide moiety have shown promising anticancer activities, highlighting the potential of such compounds in medical research and drug development (Yurttaş et al., 2014).
  • Another study on 4-heterocyclylpiperidines as selective high-affinity ligands for human dopamine D4 receptors suggests the role of similar compounds in addressing neurological conditions and improving receptor-targeted therapies (Rowley et al., 1997).

Material Science and Chemistry

  • The synthesis and characterization of 3-ether-substituted polythiophenes and poly(4-methylthiophenes) , involving methylthiazol groups, contribute to the field of conductive polymers. These studies provide foundational knowledge for the development of electronic materials and devices, indicating the potential for compounds with similar structural features to play a role in advanced material science (Chen & Tsai, 1993).

Antimicrobial and Anticancer Research

  • Research on synthesis and antibacterial activity of compounds including piperidin-1-yl moieties points towards their use in combating microbial infections, showcasing the broad spectrum of biological applications of such molecules (Merugu et al., 2010).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2OS2/c1-13-11-23-18(20-13)24-12-14-6-8-21(9-7-14)17(22)10-15-4-2-3-5-16(15)19/h2-5,11,14H,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAZXWNYIVWCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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